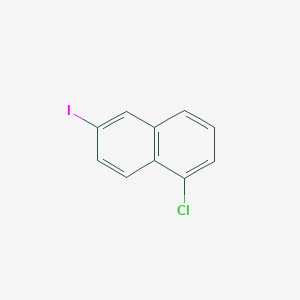

1-Chloro-6-iodonaphthalene

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H6ClI |

|---|---|

Peso molecular |

288.51 g/mol |

Nombre IUPAC |

1-chloro-6-iodonaphthalene |

InChI |

InChI=1S/C10H6ClI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |

Clave InChI |

FPYFKVLIVGREHX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2)I)C(=C1)Cl |

Origen del producto |

United States |

Reactivity and Mechanistic Investigations of 1 Chloro 6 Iodonaphthalene

Cross-Coupling Reactions of 1-Chloro-6-iodonaphthalene

This compound serves as a versatile building block in organic synthesis, primarily due to its participation in a variety of cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of its two halogen atoms underpins its utility in programmed, stepwise synthetic strategies.

Palladium catalysis is the most prominent method for activating this compound. The chemoselectivity of these reactions is consistently high, favoring the transformation at the more labile C-I bond. This allows for the synthesis of a wide array of 1-chloro-6-substituted naphthalene (B1677914) derivatives, which can be further functionalized at the C-Cl position under more forcing conditions if desired.

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.org For this compound, the reaction is anticipated to proceed with exceptional selectivity at the C-I position. The oxidative addition of the C-I bond to the Pd(0) catalyst is kinetically favored over the C-Cl bond, allowing for the selective synthesis of 6-aryl-1-chloronaphthalenes. researchgate.netwikipedia.org This selectivity enables the introduction of a variety of aryl and heteroaryl substituents at the 6-position.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound This table illustrates the expected selective reaction with a representative boronic acid.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Chloro-6-phenylnaphthalene | High |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. chem-station.comnih.gov This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. nih.govresearchgate.net When applied to this compound, the Negishi coupling is expected to show high selectivity for the C-I bond. chem-station.com The greater reactivity of the iodo-substituent allows for the introduction of alkyl, alkenyl, aryl, and benzyl (B1604629) groups at the 6-position, leaving the chloro-substituent available for further transformations. The mild reaction conditions are compatible with a wide range of functional groups, such as esters, nitriles, and ketones, on the organozinc partner. researchgate.netwikipedia.org

Table 2: Illustrative Negishi Coupling of this compound This table illustrates the expected selective reaction with a representative organozinc reagent.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 1-Chloro-6-phenylnaphthalene | High |

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgrsc.org In the case of this compound, the Sonogashira reaction provides a direct route to 6-alkynyl-1-chloronaphthalenes with high chemoselectivity. The C-I bond is preferentially activated over the C-Cl bond, allowing for the clean introduction of an alkyne moiety. researchgate.net This transformation is valuable for the synthesis of conjugated systems, natural products, and materials with specific electronic properties. rsc.orgwikipedia.org

Table 3: Illustrative Sonogashira Coupling of this compound This table illustrates the expected selective reaction with a representative terminal alkyne.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product | Yield |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 1-Chloro-6-(phenylethynyl)naphthalene | High |

The Stille coupling reaction creates a carbon-carbon bond by reacting an organic halide with an organostannane (organotin) compound, catalyzed by palladium. researchgate.netorganic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. scispace.comlibretexts.org For this compound, the coupling is expected to occur selectively at the C-I position due to its higher reactivity in the oxidative addition step of the catalytic cycle. researchgate.net This allows for the introduction of various organic groups, including alkyl, vinyl, and aryl moieties, from the corresponding organostannane, yielding 1-chloro-6-substituted naphthalenes.

Table 4: Illustrative Stille Coupling of this compound This table illustrates the expected selective reaction with a representative organostannane.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 1-Chloro-6-phenylnaphthalene | High |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a base. This reaction is a powerful tool for the synthesis of substituted alkenes. When this compound is subjected to Heck reaction conditions, the reaction is expected to proceed selectively at the C-I bond. This allows for the vinylation of the naphthalene core at the 6-position, leading to the formation of 1-chloro-6-vinylnaphthalene derivatives. The regioselectivity and stereoselectivity of the olefin insertion and subsequent β-hydride elimination steps are key factors in determining the final product structure.

Table 5: Illustrative Heck Reaction of this compound This table illustrates the expected selective reaction with a representative alkene.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-1-Chloro-6-(2-phenylvinyl)naphthalene | High |

Nickel-Catalyzed Cross-Coupling Processes

Nickel-catalyzed cross-coupling reactions have become powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often presenting a more cost-effective and reactive alternative to palladium catalysis. nih.gov These reactions are particularly effective for aryl chlorides, which can be challenging substrates for other transition metals. researchgate.net In the context of this compound, nickel catalysts can facilitate the coupling of both the C-I and C-Cl bonds with a variety of partners, including organoboron reagents (Suzuki-Miyaura coupling), organomagnesium reagents (Kumada coupling), and organozinc reagents (Negishi coupling).

The general catalytic cycle for a nickel-catalyzed cross-coupling reaction, for instance with a Grignard reagent (R-MgX), typically involves the following key steps:

Oxidative Addition: A low-valent Ni(0) species oxidatively adds to the aryl-halide bond (Ar-X) to form a Ni(II) intermediate, Ar-Ni(II)-X. For this compound, this would occur preferentially at the more reactive C-I bond.

Transmetalation: The organometallic reagent (e.g., R-MgX) transfers its organic group to the nickel center, displacing the halide and forming a new intermediate, Ar-Ni(II)-R.

Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-R), regenerating the catalytically active Ni(0) species.

Reductive cross-coupling, a variant that couples two organic electrophiles using a stoichiometric reductant (like manganese or zinc) to regenerate the nickel catalyst, is also a prominent application. nih.govrsc.org This approach avoids the need for pre-formed, often sensitive, organometallic reagents. rsc.org For a substrate like this compound, this could involve coupling with another electrophile, such as a benzylic chloride or an α-chloroester. nih.govrsc.org The development of specialized ligands, such as chiral bioxazolines (BiOX), has been crucial in achieving high yields and enantioselectivity in asymmetric variants of these reactions. nih.gov

Chemoselectivity and Regioselectivity in Cross-Coupling of Dihalogenated Naphthalenes

In dihalogenated aromatic compounds like this compound, the different carbon-halogen bonds exhibit distinct reactivities, allowing for selective functionalization. This chemoselectivity is a cornerstone of modern organic synthesis, enabling the stepwise introduction of different functional groups onto the same aromatic core.

The preferential site of cross-coupling is almost always determined by the bond dissociation energy (BDE) of the carbon-halogen bond. nih.govwhiterose.ac.uk The general trend for C(sp²)-X bond strength is: C-Cl > C-Br > C-I. nih.gov Consequently, the weaker C-I bond will undergo oxidative addition to a metal center (like Pd(0) or Ni(0)) much more readily than the stronger C-Cl bond.

This principle allows for highly regioselective cross-coupling reactions on this compound. Under carefully controlled conditions, a variety of coupling partners can be introduced at the 6-position (C-I) while leaving the 1-position (C-Cl) intact for subsequent transformations.

Table 1: Relative Reactivity in Cross-Coupling of Dihalonaphthalenes

| Halogen Bond | Relative Bond Dissociation Energy | Reactivity in Oxidative Addition | Typical Selectivity |

|---|---|---|---|

| C-I | Lowest | Highest | Preferentially reacts first |

| C-Br | Intermediate | Intermediate | Reacts after C-I, before C-Cl |

| C-Cl | Highest | Lowest | Reacts last, often requires specific catalysts/ligands |

This table illustrates the general principles governing chemoselectivity in cross-coupling reactions of dihaloarenes.

For example, a Sonogashira coupling on this compound would be expected to yield 1-chloro-6-(alkynyl)naphthalene selectively. wikipedia.orgrsc.org Similarly, a Suzuki-Miyaura coupling would first produce 1-chloro-6-arylnaphthalene. chemrxiv.orgrsc.org The remaining chloro-substituent can then be targeted for a second coupling reaction, often by changing the catalyst, ligands, or reaction conditions to overcome the higher activation barrier of the C-Cl bond. researchgate.net

Nucleophilic Substitution Pathways

Aryl halides can undergo nucleophilic substitution through several mechanistic pathways, primarily the SNAr and SRN1 mechanisms. The operative pathway depends on the substrate's electronic properties, the nature of the nucleophile, and the reaction conditions.

SNAr Mechanisms in Halogenated Naphthalenes

The Nucleophilic Aromatic Substitution (SNAr) mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CF₃) at positions ortho or para to the leaving group. pressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

The naphthalene ring system of this compound is not inherently activated by strong electron-withdrawing groups. Therefore, it is generally unreactive towards SNAr reactions under standard, mild conditions. pressbooks.pub For a reaction to occur via this pathway, harsh conditions, such as high temperatures and very strong nucleophiles (e.g., NaOH at 350 °C), would likely be required. pressbooks.pub

The SNAr mechanism proceeds in two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). This step is typically the rate-determining step as it involves the temporary loss of aromaticity.

Elimination: The leaving group is expelled, restoring the aromaticity of the ring to form the final product.

Given the two different halogens in this compound, the question of which would be a better leaving group arises. In SNAr reactions, the rate is not primarily dependent on the C-X bond strength but rather on the ability of the halogen to stabilize the negative charge in the transition state (electronegativity) and its ability to be expelled. Generally, the reaction rate is influenced more by the first step (attack) than the second (loss of leaving group).

Radical Nucleophilic Substitution (SRN1) Processes

For unactivated aryl halides like this compound, the Radical Nucleophilic Substitution (SRN1) mechanism provides a viable pathway for substitution, especially with strong nucleophiles like enolates, thiolates, or amides. chim.itresearchgate.net Unlike the SNAr mechanism, the SRN1 process does not require electron-withdrawing groups on the aromatic ring. researchgate.net It is a chain reaction involving radical and radical anion intermediates. chim.it

The key steps of the SRN1 mechanism are:

Initiation: An electron is transferred to the aryl halide (ArX) from an initiator (e.g., solvated electrons from alkali metals in liquid ammonia (B1221849), or via photochemical stimulation) to form a radical anion, [ArX]•⁻. chim.itdalalinstitute.com

Propagation:

The radical anion fragments, losing a halide ion (X⁻) to generate an aryl radical (Ar•). dalalinstitute.com

The aryl radical reacts with the nucleophile (Nu⁻) to form a new radical anion, [ArNu]•⁻.

This new radical anion transfers its electron to another molecule of the starting aryl halide (ArX), forming the final product (ArNu) and regenerating the initial radical anion [ArX]•⁻ to continue the chain. chim.itdalalinstitute.com

For this compound, the C-I bond is significantly weaker than the C-Cl bond, meaning the iodide is a much better leaving group in the radical anion fragmentation step. Therefore, SRN1 reactions would occur exclusively at the 6-position to generate the 6-substituted-1-chloronaphthalene derivative.

Electrophilic Substitution and Functionalization Reactions

The naphthalene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. pearson.com The position of substitution is dictated by the directing effects of the existing substituents and the inherent reactivity of the naphthalene core.

In naphthalene itself, electrophilic attack occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). pearson.comyoutube.com This preference is due to the greater resonance stabilization of the carbocation intermediate (Wheland intermediate) formed during α-attack, which can delocalize the positive charge over more resonance structures while keeping one of the benzene (B151609) rings intact. youtube.com

For 1-chloronaphthalene (B1664548), the existing chloro group is an ortho-, para-directing deactivator. The deactivating inductive effect is outweighed by the resonance effect that directs incoming electrophiles to the positions ortho and para to the chlorine. Therefore, electrophilic substitution on 1-chloronaphthalene primarily yields 1-chloro-4-substituted and 1-chloro-2-substituted products. Further substitution is also influenced by steric hindrance.

In this compound, both halogens are deactivating. The directing effects would guide an incoming electrophile.

The chlorine at C1 directs ortho (C2) and para (C4).

The iodine at C6 directs ortho (C5, C7).

Considering the preference for α-substitution on the naphthalene ring, the most likely positions for electrophilic attack would be C4 and C5. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of 1-chloro-6-iodo-4-nitronaphthalene and 1-chloro-6-iodo-5-nitronaphthalene. nih.govresearchgate.net Similarly, direct chlorination or bromination in the presence of a Lewis acid catalyst would lead to substitution at these α-positions. masterorganicchemistry.comlibretexts.org

Other Bond-Forming Reactions Involving Halogenated Naphthalenes

Beyond the reactions discussed, dihalogenated naphthalenes are substrates for other important palladium-catalyzed bond-forming reactions, which leverage the chemoselectivity of the C-I and C-Cl bonds.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. organic-chemistry.orgwikipedia.org For this compound, a Heck reaction would selectively occur at the C-I bond to couple with an alkene like an acrylate (B77674) or styrene, yielding a 6-alkenyl-1-chloronaphthalene derivative. drugfuture.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It is a powerful tool for synthesizing arylamines. organic-chemistry.org Applying this reaction to this compound would allow for the selective introduction of a primary or secondary amine at the 6-position, leaving the C-Cl bond available for further functionalization. libretexts.org The reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Table 2: Predicted Selective Reactions on this compound

| Reaction Name | Coupling Partner | Expected Major Product | Reactive Site |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 1-Chloro-6-arylnaphthalene | C-I |

| Sonogashira Coupling | Terminal Alkyne | 1-Chloro-6-(alkynyl)naphthalene | C-I |

| Heck Reaction | Alkene | 1-Chloro-6-(alkenyl)naphthalene | C-I |

| Buchwald-Hartwig Amination | R₂NH | N-(1-Chloronaphthalen-6-yl)-dialkylamine | C-I |

| SRN1 Substitution | Enolate Anion | 1-(1-Chloronaphthalen-6-yl)ketone | C-I |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Mixture of 1-Chloro-6-iodo-4-nitronaphthalene and 1-Chloro-6-iodo-5-nitronaphthalene | Aromatic Ring (C4/C5) |

This table summarizes the expected outcomes for various bond-forming reactions based on established principles of chemical reactivity and selectivity.

Computational Insights into Reaction Mechanisms

Computational investigations into the reaction mechanisms of molecules like this compound are fundamental to predicting their chemical behavior. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure of the reactants, products, and any intermediate or transition states. The goal is to map out the potential energy surface of a reaction, which provides a landscape of the energy changes that occur as reactants are transformed into products.

Transition State Analysis and Reaction Pathways

A key objective in computational mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical bottleneck that determines the rate of a chemical reaction. libretexts.orgyoutube.com Computational chemists use various algorithms to locate these saddle points on the potential energy surface.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational analysis would involve:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and a nucleophile), the products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactants and products. This involves finding a geometry that is an energy maximum in one direction (the reaction coordinate) and an energy minimum in all other directions.

Frequency Analysis: Once a stationary point on the potential energy surface is located, a frequency calculation is performed. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

By connecting the reactants, transition states, and products, a detailed reaction pathway can be mapped out. This pathway provides a step-by-step description of the bond-breaking and bond-forming processes that occur during the reaction.

Role of Intermediates in Mechanistic Elucidation

Radical Intermediates: Reactions involving this compound, particularly under photochemical or high-temperature conditions, could proceed through radical intermediates. oxfordsciencetrove.comnih.govchimia.chresearchgate.net Homolytic cleavage of the carbon-iodine or carbon-chlorine bond could generate a naphthyl radical. Computational studies can provide valuable information about these species:

Stability of Radicals: The relative stability of the possible radical intermediates can be calculated. For example, the stability of a radical formed by C-I bond cleavage versus C-Cl bond cleavage can be compared.

Spin Density Distribution: Calculations can map the distribution of the unpaired electron (spin density) across the naphthalene ring system, which can help predict the regioselectivity of subsequent reactions.

Carbocation Intermediates: In the presence of a Lewis acid or under certain substitution conditions, reactions of this compound might involve the formation of a carbocation intermediate. beilstein-journals.orgmasterorganicchemistry.comslideshare.netyoutube.comyoutube.com This would typically occur through the heterolytic cleavage of a carbon-halogen bond. Computational analysis can elucidate:

Carbocation Stability: The energy of the resulting naphthyl cation can be calculated. The stability of carbocations is influenced by inductive and resonance effects, which can be quantified computationally.

Rearrangements: Carbocations are known to undergo rearrangements to form more stable structures. Computational methods can explore the potential for hydride or other group migrations and the energy barriers associated with these rearrangements.

Energetic Profiles and Kinetic Studies

A complete computational study of a reaction mechanism involves the construction of a reaction energy profile. This profile plots the relative energies of all species (reactants, intermediates, transition states, and products) along the reaction coordinate.

The energetic profile provides key thermodynamic and kinetic information:

Reaction Enthalpy (ΔH): The difference in energy between the products and the reactants determines whether a reaction is exothermic or endothermic.

Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state is the activation energy. libretexts.orgwikipedia.org This is the primary factor that governs the rate of the reaction. A higher activation energy corresponds to a slower reaction.

By calculating the activation energies for different possible reaction pathways, chemists can predict which pathway is more likely to occur. Furthermore, transition state theory can be used in conjunction with the computed energetic data to estimate theoretical reaction rate constants. libretexts.orgwikipedia.org These theoretical rates can then be compared with experimental kinetic data to validate the proposed mechanism.

While specific computational research on the reactivity and mechanistic investigations of this compound is not prominently featured in the existing literature, the theoretical framework for such studies is well-established. Through the application of quantum mechanical calculations, it is possible to perform detailed transition state analyses, elucidate the roles of potential radical and carbocation intermediates, and construct comprehensive energetic profiles. These computational insights provide a molecular-level understanding of reaction pathways and kinetics, which is invaluable for the broader field of organic chemistry and the targeted synthesis of complex molecules. Future computational studies on this specific compound would undoubtedly contribute to a deeper understanding of the chemistry of polyhalogenated aromatic systems.

Spectroscopic Characterization and Structural Elucidation in Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of substituted naphthalenes like 1-Chloro-6-iodonaphthalene. Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for assigning specific protons and carbons, and for differentiating between potential isomers.

For this compound, the substitution pattern dictates a unique set of chemical shifts and coupling constants for the six aromatic protons. The electronegativity and anisotropic effects of the chlorine and iodine atoms cause distinct downfield or upfield shifts of adjacent protons. For instance, the proton peri to the iodine atom (H5) and the proton adjacent to the chlorine atom (H2) would be expected to show significant shifts.

Two-dimensional NMR techniques are crucial for confirming assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons on the naphthalene (B1677914) rings (e.g., H2-H3-H4 and H5-H7-H8), while HMBC would show long-range correlations between protons and carbons (e.g., H5 to C4 or C6), confirming the connectivity and the precise location of the substituents.

Hypothetical 1H and 13C NMR Data for this compound: The following table is a representation of expected data based on known substituent effects on the naphthalene scaffold. Actual experimental values may vary.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C1 | - | ~132 |

| C2 | ~7.6 | ~127 |

| C3 | ~7.5 | ~128 |

| C4 | ~7.9 | ~126 |

| C4a | - | ~134 |

| C5 | ~8.1 | ~130 |

| C6 | - | ~95 |

| C7 | ~7.8 | ~138 |

| C8 | ~7.7 | ~129 |

| C8a | - | ~135 |

Interactive Data Table This interactive table allows for sorting and filtering of the hypothetical NMR data.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and to monitor the progress of chemical reactions by identifying reactants, products, and transient intermediates. In the context of mechanistic studies involving this compound, techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.

The mass spectrum of this compound would show a characteristic molecular ion peak (M+). The isotopic pattern of this peak would be distinctive due to the presence of chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This allows for easy identification of chlorine-containing fragments.

In reaction monitoring, ESI-MS can be used to observe the formation of charged intermediates in real-time. For example, in a palladium-catalyzed cross-coupling reaction where the iodine atom is substituted, mass spectrometry could detect key organopalladium intermediates, providing direct evidence for the proposed catalytic cycle. By tracking the relative intensities of the reactant, intermediate, and product peaks over time, detailed kinetic information can be extracted.

Expected Mass Spectrometry Data:

Molecular Ion (M+): m/z corresponding to C10H635ClI (~288) and C10H637ClI (~290).

Key Fragments: Loss of iodine ([M-I]+), loss of chlorine ([M-Cl]+), and other fragments resulting from the cleavage of the naphthalene ring.

X-ray Crystallography for Solid-State Structural Conformation

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information on intermolecular interactions, such as halogen bonding or π-stacking.

A crystal structure of this compound would unequivocally confirm the substitution pattern and reveal any deviations from planarity in the naphthalene system caused by the steric bulk of the substituents. Furthermore, the analysis of the crystal packing would elucidate how the molecules arrange themselves in the lattice, which is influenced by weak intermolecular forces that can play a crucial role in the material's bulk properties.

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Property Correlation

UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions and photophysical properties of aromatic compounds. The naphthalene core is inherently fluorescent, and its absorption and emission characteristics are sensitive to the nature and position of substituents.

The UV-Vis absorption spectrum of this compound is expected to show characteristic π-π* transitions typical of the naphthalene chromophore. The presence of the halogen substituents, which can participate in conjugation and exert inductive effects, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.

Fluorescence spectroscopy provides information about the excited state properties. The emission spectrum, fluorescence quantum yield, and lifetime are all affected by the presence of the heavy iodine atom. The "heavy-atom effect" is known to promote intersystem crossing from the excited singlet state to the triplet state, which can lead to a decrease in fluorescence intensity (quenching) and the observation of phosphorescence. Studying these properties provides insight into the deactivation pathways of the excited state and the electronic interplay between the substituents and the aromatic system.

Computational Chemistry and Theoretical Studies on 1 Chloro 6 Iodonaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-electron systems. rsc.org It is particularly effective for calculating the properties of organic molecules like halogenated naphthalenes. nih.gov DFT methods could be employed to determine the optimized geometry, vibrational frequencies, and various electronic properties of 1-chloro-6-iodonaphthalene, providing a foundational understanding of the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orglibretexts.org

For this compound, the energies and spatial distribution of these orbitals would dictate its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Studies on similar halogenated polycyclic aromatic hydrocarbons (PAHs) show that halogen substitution can significantly influence the HOMO and LUMO energy levels. nih.govresearchgate.net Specifically, halogen atoms tend to lower the energy of the LUMO, which can enhance the molecule's reactivity toward nucleophiles. nih.gov An FMO analysis would reveal which parts of the molecule are most susceptible to electrophilic or nucleophilic attack.

Illustrative Frontier Molecular Orbital Data The following table presents hypothetical, yet representative, FMO data for a di-substituted naphthalene (B1677914) like this compound, calculated using a common DFT functional.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to nucleophilicity. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electrophilicity. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

The distribution of electrons within a molecule is fundamental to its interactions with other chemical species. Electrostatic potential (ESP) maps are three-dimensional visualizations that show the charge distribution on the molecule's surface. libretexts.orgyoutube.com Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.com

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. libretexts.org It is a direct measure of bond strength. libretexts.org Computational methods, including DFT and higher-level composite methods, can accurately predict BDEs. nih.govrsc.org

For this compound, calculating the BDEs for the C-Cl and C-I bonds is crucial for understanding its thermal stability and predicting its behavior in reactions involving bond cleavage, such as photolysis or radical reactions. Generally, the C-I bond is significantly weaker and longer than the C-Cl bond due to the larger size and lower electronegativity of the iodine atom. This difference in bond strength is a key factor in the molecule's chemical selectivity, as the C-I bond would be expected to break preferentially under energetic conditions.

Average Bond Dissociation Energies in Aromatic Systems This table provides typical, experimentally derived BDE values for carbon-halogen bonds in aromatic compounds, which serve as a reliable estimate for the bonds in this compound.

| Bond | Bond Dissociation Energy (kJ/mol) |

| Aryl C-Cl | ~397 |

| Aryl C-I | ~209 |

Source: Data derived from general chemical literature. ucsb.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and conformational flexibility. youtube.comyoutube.com By solving Newton's equations of motion for a system, MD can simulate the behavior of molecules in different environments (e.g., in solution or in a crystal lattice). youtube.com

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying its interactions with other molecules, such as solvents or biological macromolecules. nih.gov These simulations can reveal preferred binding orientations, calculate binding free energies, and analyze the role of specific intermolecular forces like van der Waals interactions, π-stacking, and halogen bonding. nih.gov Understanding these interactions is critical in fields like materials science and drug design.

Quantum Chemical Methods for Reaction Energetics and Transition States

Quantum chemical methods are essential for modeling the mechanisms of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, chemists can determine reaction pathways, activation energies (reaction barriers), and reaction rates. princeton.edu

For this compound, these methods could be used to explore various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The weaker C-I bond suggests that reactions like Suzuki or Sonogashira couplings would likely occur selectively at the C6 position. Quantum chemical calculations could precisely model the transition state structures for these reactions, providing a quantitative understanding of the reaction's feasibility and regioselectivity. researchgate.net

Theoretical Prediction of Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. rsc.org In aromatic systems, the positions of substituents strongly direct the outcome of further reactions. Computational models can predict regioselectivity by comparing the activation energies for reactions at different sites or by analyzing properties of the reactant molecule, such as charge distribution and frontier orbital densities. nih.govresearchgate.net

In the case of this compound, theoretical calculations could predict the most likely position for an electrophilic aromatic substitution reaction. The combined electronic effects of the chloro (weakly deactivating, ortho, para-directing) and iodo (weakly deactivating, ortho, para-directing) groups would create a complex pattern of reactivity on the naphthalene ring. By calculating the energies of the intermediate carbocations (sigma complexes) for attack at each possible position, the most favorable reaction site could be identified. Such predictions are invaluable for planning synthetic routes and avoiding the formation of undesired isomers. chemrxiv.org Stereoselectivity, which relates to the spatial orientation of the products, is less relevant for reactions on the planar aromatic ring of this molecule but would be critical if reactions occurred at a chiral center introduced in a side chain.

Intermolecular Interactions (e.g., σ-hole and π-hole bonding) in Halogenated Naphthalenes

In the realm of computational and theoretical chemistry, understanding the nuanced intermolecular interactions of molecules like this compound is crucial for predicting their behavior in various chemical and biological systems. The presence of halogen atoms on the naphthalene scaffold gives rise to specific noncovalent interactions, namely σ-hole and π-hole bonding, which play a significant role in molecular recognition and self-assembly.

A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the extension of the bond axis. This positive region arises from the anisotropic distribution of electron density around the halogen. In this compound, a prominent σ-hole is anticipated on the iodine atom. The magnitude of this positive potential is influenced by the polarizability of the halogen and the electronic environment. Generally, the strength of the σ-hole increases with the atomic number of the halogen, making the iodine atom in this molecule a potent halogen bond donor. arxiv.org The electron-withdrawing nature of the naphthalene ring and the chlorine substituent is expected to further enhance the positive character of the iodine's σ-hole, thereby strengthening its potential for halogen bonding. acs.org

Conversely, a π-hole is a region of positive electrostatic potential located above and below the plane of an aromatic ring system. This positive potential is a consequence of the electron-deficient π-orbitals. The extended π-system of the naphthalene core in this compound can exhibit π-hole interactions. Computational studies on related perfluorohalogenated naphthalenes have shown that the π-hole bonding is substantially enhanced compared to that of corresponding benzene (B151609) derivatives. nih.gov This suggests that the naphthalene moiety in this compound can act as a Lewis acid, interacting with electron-rich species above its aromatic plane.

Detailed Research Findings

Computational studies on substituted iodobenzenes, which serve as a good model for understanding the σ-hole interactions of the iodo-substituent in this compound, have provided quantitative insights into the strength of these interactions. The interaction energy of substituted iodobenzenes with Lewis bases, such as ammonia (B1221849), is a direct measure of the halogen bond strength. Research has shown that electron-withdrawing substituents on the aromatic ring increase the magnitude of the σ-hole on the iodine atom, leading to stronger halogen bonds. For instance, the halogen bond strength between various substituted iodobenzenes and ammonia has been calculated to range from 3.3 to 5.5 kcal/mol. acs.org

Similarly, the interaction energies of mono-substituted iodobenzenes with pyridine (B92270) have been computationally determined to be in the range of -3.14 to -4.42 kcal/mol, with electron-withdrawing groups leading to stronger interactions. arxiv.org These findings underscore the tunability of the σ-hole and the resulting halogen bond strength through substitution on the aromatic ring.

This table presents a summary of computational data on intermolecular interactions for compounds analogous to this compound. The data illustrates the typical strength of σ-hole interactions involving iodo-aromatic compounds.

| Interacting Molecules | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Substituted Iodobenzenes + Ammonia | σ-hole (Halogen Bond) | 3.3 to 5.5 acs.org |

| Mono-substituted Iodobenzenes + Pyridine | σ-hole (Halogen Bond) | -3.14 to -4.42 arxiv.org |

Applications of 1 Chloro 6 Iodonaphthalene As a Versatile Synthetic Building Block

Precursor for Advanced Organic Materials

The disubstituted naphthalene (B1677914) core of 1-chloro-6-iodonaphthalene provides a rigid and planar backbone, a desirable feature for the construction of advanced organic materials with tailored electronic and photophysical properties. The presence of two distinct halogens allows for selective, stepwise introduction of different functionalities.

Conjugated polymers, characterized by alternating single and double bonds, are at the forefront of organic electronics. The synthesis of well-defined conjugated polymers often relies on the cross-coupling of dihalogenated aromatic compounds with organometallic reagents. This compound is an ideal candidate for such polymerizations. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective initial coupling at the 6-position.

For instance, a Suzuki or Stille cross-coupling reaction could be performed selectively at the 6-position, leaving the chloro group at the 1-position intact. This resulting monochloro-functionalized naphthalene derivative could then be subjected to a second, different cross-coupling reaction to introduce another functional group. This stepwise approach allows for the precise synthesis of alternating copolymers with a high degree of structural control.

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

| Reaction Type | Coupling Partner at C6 (Iodo) | Subsequent Coupling Partner at C1 (Chloro) | Potential Polymer Properties |

| Suzuki Coupling | Arylboronic acid/ester | Different Arylboronic acid/ester | Tunable bandgap, high charge carrier mobility |

| Stille Coupling | Organostannane | Different Organostannane | Improved solubility and processability |

| Sonogashira Coupling | Terminal alkyne | Different Terminal alkyne | Extended π-conjugation, potential for light emission |

This regioselective polymerization strategy would enable the synthesis of a wide array of naphthalene-based conjugated polymers with properties tailored for specific applications.

Organic semiconductors are the active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. The rigid, planar structure of the naphthalene core is beneficial for promoting intermolecular π-π stacking, which is crucial for efficient charge transport.

By using this compound as a starting material, various aryl or heteroaryl groups can be introduced at the 1- and 6-positions. This functionalization can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule, a critical factor in optimizing charge injection and transport in semiconductor devices.

Table 2: Hypothetical Naphthalene-Based Organic Semiconductors Derived from this compound

| Substituent at C1 | Substituent at C6 | Targeted Property | Potential Application |

| Thiophene | Phenyl | p-type semiconductor | OFETs |

| Pyridine (B92270) | Fluorene | n-type semiconductor | OLEDs, Organic Photovoltaics |

| Anthracene | Thiophene | Ambipolar transport | Complementary logic circuits |

Scaffold for Complex Natural Product Synthesis Intermediates

The synthesis of complex natural products often requires the construction of intricate molecular architectures. Polycyclic aromatic compounds can serve as valuable starting scaffolds. The naphthalene core of this compound, with its two addressable positions, provides a platform for the elaboration of more complex structures.

The differential reactivity of the C-I and C-Cl bonds allows for the sequential introduction of side chains and functional groups, which can then be further manipulated to build up the target natural product. For example, a Sonogashira coupling at the 6-position could introduce an alkyne, which could then participate in a cycloaddition reaction, while the 1-position could be functionalized later in the synthetic sequence. This level of control is essential in multi-step total synthesis.

Development of Optoelectronic Materials

Optoelectronic materials interact with light to produce an electrical signal or vice versa. The development of new materials for applications such as sensors, photodetectors, and solar cells is an active area of research. The naphthalene unit is a known chromophore, and its photophysical properties can be tuned by substitution.

Starting from this compound, a variety of electron-donating and electron-accepting groups can be introduced at the 1- and 6-positions. This can lead to the formation of "push-pull" systems, which often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), leading to strong absorption and fluorescence in the visible or near-infrared region of the spectrum.

Divergent Synthesis Strategies from Polyhalogenated Naphthalenes

Divergent synthesis is a powerful strategy in medicinal chemistry and materials science for creating a library of related compounds from a common intermediate. Polyhalogenated naphthalenes, such as this compound, are excellent starting points for divergent synthesis.

The sequential and regioselective functionalization of the C-I and C-Cl bonds allows for the creation of a diverse range of 1,6-disubstituted naphthalene derivatives. By varying the coupling partners in a combinatorial fashion, a large library of compounds with different electronic and steric properties can be rapidly synthesized. This approach is highly valuable for screening for new materials with optimized properties for a given application.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthetic routes to 1-chloro-6-iodonaphthalene and other halogenated naphthalenes often rely on classical halogenation methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key Research Objectives:

Green Chemistry Approaches: Investigation into synthetic methods that utilize greener solvents, reduce energy consumption, and minimize the use of hazardous reagents is crucial. This could involve exploring solvent-free reaction conditions or the use of deep eutectic solvents.

Catalytic Direct C-H Halogenation: Developing selective and efficient catalytic systems for the direct C-H chloro- and iodo-functionalization of naphthalene (B1677914) would represent a significant advancement. This would circumvent the need for multi-step syntheses involving pre-functionalized starting materials.

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of this compound. This approach can also facilitate the rapid optimization of reaction conditions.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, lower cost | Use of bio-based solvents, energy-efficient methods |

| Catalytic C-H Halogenation | Atom economy, step efficiency | Development of selective catalysts |

| Flow Chemistry | Scalability, safety, process control | Optimization of reactor design and reaction parameters |

Exploration of Less Common Catalytic Systems for Functionalization

The functionalization of this compound is predominantly achieved through well-established palladium-catalyzed cross-coupling reactions. While effective, the exploration of alternative and less common catalytic systems could unveil novel reactivity and provide access to a broader range of derivatives.

Potential Areas of Exploration:

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on earth-abundant and less toxic metals such as iron, copper, nickel, and cobalt for cross-coupling reactions would be a significant step towards more sustainable chemical synthesis.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations of this compound under mild reaction conditions, potentially allowing for functionalization pathways that are not accessible with traditional thermal methods.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with photoredox or enzymatic catalysis, could lead to unique and highly selective functionalizations of the naphthalene core.

Advanced In Situ Spectroscopic Studies of Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and designing new, more efficient transformations. Advanced in situ spectroscopic techniques can provide real-time insights into reaction kinetics and the nature of catalytic intermediates.

Applicable Spectroscopic Techniques:

In Situ NMR Spectroscopy: Can be used to monitor the concentration of reactants, products, and key intermediates throughout a reaction, providing valuable kinetic data.

In Situ IR and Raman Spectroscopy: These techniques can identify functional groups and track changes in bonding, offering information about the structural evolution of the reacting species.

X-ray Absorption Spectroscopy (XAS): Can provide information about the oxidation state and local coordination environment of a metal catalyst during a catalytic cycle.

Integration of Machine Learning in Reaction Prediction and Optimization for Halogenated Naphthalenes

The vast parameter space associated with chemical reactions makes their optimization a time-consuming and resource-intensive process. Machine learning (ML) algorithms have emerged as powerful tools for accelerating this process by predicting reaction outcomes and suggesting optimal reaction conditions.

Applications of Machine Learning:

Predictive Modeling: ML models can be trained on existing datasets of reactions involving halogenated naphthalenes to predict the yield, selectivity, and potential byproducts of new transformations. researchgate.netrsc.orgacs.org

Reaction Optimization: By employing algorithms such as Bayesian optimization, ML can efficiently explore the reaction parameter space to identify the optimal conditions for a desired outcome with a minimal number of experiments.

De Novo Design: Machine learning could be used to propose novel synthetic routes to this compound and its derivatives, potentially identifying more efficient and sustainable pathways. beilstein-journals.org

| Machine Learning Application | Potential Impact | Data Requirements |

| Predictive Modeling | Faster screening of reaction conditions | Large, curated datasets of chemical reactions |

| Reaction Optimization | Reduced experimental effort and cost | Real-time experimental data feedback |

| De Novo Synthetic Route Design | Discovery of novel and efficient syntheses | Comprehensive reaction databases and retrosynthesis rules |

Expanding the Scope of Derivatization for New Material Applications

The unique electronic and structural properties of the this compound scaffold make it an attractive candidate for the development of novel organic materials. Future research should focus on expanding the library of its derivatives and exploring their potential in various applications.

Promising Areas for Material Development:

Organic Electronics: The rigid, planar structure of the naphthalene core is a desirable feature for organic semiconductors. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: Functionalization of the naphthalene ring with specific recognition motifs could lead to the development of highly sensitive and selective fluorescent probes for the detection of ions, molecules, or biological macromolecules.

Luminescent Materials: The inherent fluorescence of the naphthalene moiety can be tuned by introducing different substituents. This opens up possibilities for creating novel luminescent materials for applications in lighting, displays, and bio-imaging.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-chloro-6-iodonaphthalene, and how can purity be ensured?

Methodological Answer: Synthesis typically involves halogenation of naphthalene derivatives. A two-step approach is common:

Nitration : Introduce a nitro group at the desired position using mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by reduction to an amine (e.g., using Sn/HCl) .

Halogenation : Sequential substitution of chlorine and iodine via Ullmann coupling or electrophilic aromatic substitution. For iodine, KI/CuI catalysts in DMF at 120°C are effective .

Purity Control :

Q. Q2. How should researchers characterize this compound spectroscopically?

Methodological Answer: Use a combination of techniques:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carbons adjacent to halogens (e.g., C-I at δ 95–110 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion ([M]⁺ at m/z 298) and fragmentation patterns (loss of I⁻, Cl⁻).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (if single crystals are obtainable) .

Q. Table 1: Typical NMR Chemical Shifts

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C1-Cl | - | 125–130 |

| C6-I | - | 95–100 |

| H2/H3 | 7.4–7.8 | 115–120 |

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to account for halogen interactions .

- Basis Sets : Apply def2-TZVP for iodine and 6-311G(d,p) for lighter atoms.

- Key Outputs :

- HOMO-LUMO gaps (predict reactivity).

- Electrostatic potential maps (identify electrophilic sites).

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

Q. Q4. How can contradictory data in reaction yields (e.g., solvent-dependent outcomes) be resolved?

Methodological Answer:

- Systematic Screening : Test solvents with varying polarity (hexane → DMSO) to identify trends.

- Kinetic Studies : Use in-situ FTIR or NMR to monitor reaction progress and intermediate stability.

- DFT Solvation Models : Compute solvation energies (SMD model) to explain solvent effects on transition states .

Q. Table 2: Solvent Effects on Yield

| Solvent | Yield (%) | Dielectric Constant (ε) |

|---|---|---|

| Toluene | 62 | 2.4 |

| DMF | 88 | 36.7 |

| Acetone | 75 | 20.7 |

Q. Q5. What strategies mitigate toxicity risks during handling of this compound?

Methodological Answer:

Q. Q6. How can regioselectivity challenges in naphthalene derivatives be addressed?

Methodological Answer:

Q. Q7. What are best practices for reporting synthetic data in journals?

Methodological Answer:

- Compliance with Guidelines : Follow Beilstein Journal protocols ():

- Include full experimental details (solvents, temps, yields) in Supporting Information.

- For known compounds, cite prior synthesis methods; for new compounds, provide elemental analysis and HRMS data .

Methodological Pitfalls and Solutions

- Pitfall : Inconsistent NMR data due to paramagnetic impurities.

Solution : Filter reaction mixtures through celite and use deuterated solvents stored over molecular sieves . - Pitfall : Low DFT accuracy for iodine-containing systems.

Solution : Use relativistic pseudopotentials (e.g., ECP28MWB for I) to improve orbital descriptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.